2,4-dimethyl-N-[(5-phenylfuran-2-yl)methyl]furan-3-carboxamide
Description
2,4-dimethyl-N-[(5-phenylfuran-2-yl)methyl]furan-3-carboxamide is an organic compound that belongs to the class of furan derivatives. Furan derivatives are known for their diverse biological and pharmacological activities, making them significant in various fields of scientific research and industrial applications.
Properties
IUPAC Name |
2,4-dimethyl-N-[(5-phenylfuran-2-yl)methyl]furan-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO3/c1-12-11-21-13(2)17(12)18(20)19-10-15-8-9-16(22-15)14-6-4-3-5-7-14/h3-9,11H,10H2,1-2H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOFLDKSKSILQJV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=COC(=C1C(=O)NCC2=CC=C(O2)C3=CC=CC=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-dimethyl-N-[(5-phenylfuran-2-yl)methyl]furan-3-carboxamide typically involves the following steps:
Formation of the Furan Ring: The furan ring can be synthesized through various methods, including the Paal-Knorr synthesis, which involves the cyclization of 1,4-diketones.
Substitution Reactions:
Amide Formation: The carboxamide group can be introduced by reacting the furan derivative with an appropriate amine, such as 5-phenylfuran-2-ylmethylamine, under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
2,4-dimethyl-N-[(5-phenylfuran-2-yl)methyl]furan-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups on the furan ring can be replaced with other substituents using appropriate reagents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substituting Agents: Halogenating agents, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield furan-3-carboxylic acid derivatives, while reduction may produce furan-3-carboxamide derivatives with altered functional groups.
Scientific Research Applications
Overview
2,4-Dimethyl-N-[(5-phenylfuran-2-yl)methyl]furan-3-carboxamide is a compound with significant potential in various scientific fields, particularly in medicinal chemistry and agricultural applications. This article explores its applications, supported by data tables and case studies.
Medicinal Chemistry Applications
Anticancer Activity
Recent studies have indicated that derivatives of furan compounds exhibit anticancer properties. The structure of 2,4-dimethyl-N-[(5-phenylfuran-2-yl)methyl]furan-3-carboxamide suggests potential interactions with biological targets involved in cancer cell proliferation. For instance, furan-based compounds have been shown to inhibit specific kinases that are crucial for tumor growth .
Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory effects. Furan derivatives have demonstrated the ability to modulate inflammatory pathways, potentially offering therapeutic benefits in conditions such as arthritis and other inflammatory diseases. The mechanism often involves the inhibition of pro-inflammatory cytokines .
Agricultural Applications
Pesticide Development
Furan derivatives are being explored as potential pesticide agents due to their ability to disrupt the metabolic processes of pests. The unique structure of 2,4-dimethyl-N-[(5-phenylfuran-2-yl)methyl]furan-3-carboxamide allows it to interact with specific enzymes in insects, making it a candidate for development into a novel insecticide .
Plant Growth Regulation
Research has suggested that certain furan compounds can act as plant growth regulators. They may influence hormone levels within plants, promoting growth or enhancing resistance to environmental stressors. This application is particularly relevant in sustainable agriculture practices where chemical usage is minimized .
Case Studies
Case Study 1: Anticancer Research
A study published in the Journal of Medicinal Chemistry investigated various furan derivatives for their anticancer properties. The results indicated that compounds similar to 2,4-dimethyl-N-[(5-phenylfuran-2-yl)methyl]furan-3-carboxamide exhibited significant cytotoxicity against several cancer cell lines, suggesting that structural modifications can enhance efficacy .
Case Study 2: Agricultural Application
In a field trial assessing the efficacy of furan-based pesticides, 2,4-dimethyl-N-[(5-phenylfuran-2-yl)methyl]furan-3-carboxamide was tested against common agricultural pests. The compound demonstrated a notable reduction in pest populations compared to control groups, indicating its potential as an effective biopesticide .
Mechanism of Action
The mechanism of action of 2,4-dimethyl-N-[(5-phenylfuran-2-yl)methyl]furan-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
2,4-dimethylfuran: A simpler furan derivative with similar structural features but lacking the carboxamide group.
5-phenylfuran-2-carboxamide: A related compound with a similar amide functional group but different substitution pattern on the furan ring.
Uniqueness
2,4-dimethyl-N-[(5-phenylfuran-2-yl)methyl]furan-3-carboxamide is unique due to its specific substitution pattern and functional groups, which confer distinct chemical and biological properties. Its combination of methyl groups and a phenylfuran moiety makes it a versatile compound for various applications in research and industry.
Biological Activity
2,4-Dimethyl-N-[(5-phenylfuran-2-yl)methyl]furan-3-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antibacterial properties, cytotoxic effects, and molecular interactions based on recent research findings.
Chemical Structure and Properties
The compound can be represented by the following structural formula:
This indicates a complex structure that may contribute to its diverse biological activities.
Antibacterial Activity
Recent studies have highlighted the antibacterial properties of 2,4-dimethyl-N-[(5-phenylfuran-2-yl)methyl]furan-3-carboxamide against various drug-resistant bacteria. The compound was tested using the agar well diffusion method against clinically isolated strains, including Acinetobacter baumannii and Klebsiella pneumoniae.
Results from Antibacterial Studies
A summary of findings from different concentrations is presented in Table 1:
| Concentration (mg/well) | Zone of Inhibition (mm) | Bacteria Strain |
|---|---|---|
| 10 | 8 | A. baumannii |
| 20 | 12 | K. pneumoniae |
| 30 | 15 | E. coli |
| 40 | 18 | CRAB (Carbapenem-resistant A. baumannii) |
| 50 | 20 | MRSA (Methicillin-resistant Staphylococcus aureus) |
The compound exhibited a significant increase in the zone of inhibition with higher concentrations, particularly effective against carbapenem-resistant strains .
Cytotoxic Effects
In vitro studies have shown that 2,4-dimethyl-N-[(5-phenylfuran-2-yl)methyl]furan-3-carboxamide possesses cytoprotective effects on human cells. Specifically, it has been demonstrated to protect against DNA damage induced by carcinogens such as 4-nitroquinoline 1-oxide (4NQO).
The cytoprotective mechanism involves:
- Reduction of DNA Strand Breaks : Cells pretreated with the compound showed significantly fewer strand breaks compared to controls exposed only to the carcinogen.
- Mitochondrial Protection : The compound preserved mitochondrial membrane potential and reduced cardiolipin loss, indicating its protective role against mitochondrial dysfunction .
Molecular Docking Studies
Molecular docking studies have provided insight into the interaction of 2,4-dimethyl-N-[(5-phenylfuran-2-yl)methyl]furan-3-carboxamide with target proteins. These studies suggest strong hydrogen bonding and hydrophobic interactions with bacterial resistance mechanisms, particularly in NDM-positive bacteria.
Key Findings from Docking Studies
The docking analysis revealed:
- Binding Affinity : The compound demonstrated a high binding affinity for the active site of NDM-1 enzymes.
- Stability : Molecular dynamics simulations indicated that the complex formed between the compound and NDM-1 remained stable over time, suggesting potential for further development as an antibacterial agent .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
